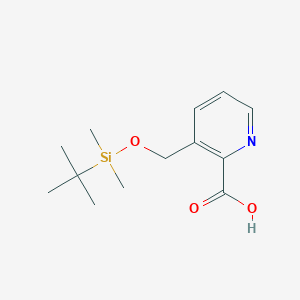

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid

Description

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid (CAS: 1311295-62-1) is a picolinic acid derivative functionalized at the 3-position with a tert-butyldimethylsilyl (TBS)-protected oxymethyl group. Its molecular weight is 267.40 g/mol, and it is reported to have a purity of 98% . The TBS group confers steric bulk and stability, making the compound suitable for synthetic applications requiring temporary protection of hydroxyl groups.

Properties

IUPAC Name |

3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3Si/c1-13(2,3)18(4,5)17-9-10-7-6-8-14-11(10)12(15)16/h6-8H,9H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLLNZNZOMCFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(N=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid typically involves the protection of the hydroxyl group of picolinic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactors can be employed to introduce the tert-butyldimethylsilyl group into a variety of organic compounds in a more sustainable and efficient manner compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the picolinic acid core.

Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group serves as a protecting group, allowing the picolinic acid core to interact with its target without interference from the hydroxyl group. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

3-Hydroxypicolinic Acid (CAS: 874-24-8)

Structural Differences :

- Lacks the TBS-protected oxymethyl group; instead, it features a free hydroxyl group at the 3-position.

- Simpler molecular structure (C₆H₅NO₃; molecular weight ≈139.11 g/mol).

Functional and Application Differences :

- Widely used as a matrix in MALDI-MS for oligonucleotide and protein analysis due to its polar hydroxyl group, which enhances ionization efficiency .

- Acts as a metal complexation agent and intermediate in antibiotic biosynthesis (e.g., virginiamycin S1) .

- Key Contrast : The TBS derivative’s lipophilic protective group renders it unsuitable for MALDI-MS or metal chelation but ideal for hydroxyl protection in multi-step organic syntheses.

5-((tert-Butoxycarbonyl)amino)picolinic Acid (CAS: 1209646-17-2)

Structural Differences :

- Features a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position instead of the TBS-oxymethyl group at the 3-position.

- Estimated molecular weight ≈237 g/mol (Boc adds ~101 g/mol to the picolinic acid backbone).

Functional and Application Differences :

- The Boc group protects amines, enabling use in peptide synthesis or reactions requiring orthogonal protection strategies.

- Key Contrast : While the TBS group is acid-labile (removed via fluoride ions), the Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), allowing for sequential deprotection in complex syntheses .

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic Acid

Structural Differences :

- Combines a Boc-protected aminomethyl group at the 3-position and a methoxy group at the 5-position on an isonicotinic acid scaffold.

- Heterocycle differs (isonicotinic acid vs. picolinic acid), altering electronic properties.

Functional Implications :

- The Boc-aminomethyl group may facilitate conjugation or labeling in medicinal chemistry.

tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS: 891782-63-1)

Structural Differences :

- Contains a fused imidazo-pyrazine ring system with a Boc-protected amine, diverging from the pyridine core of picolinic acid derivatives.

Functional Implications :

- The fused heterocycle and Boc protection suggest utility as a building block in drug discovery, particularly for kinase inhibitors or GPCR-targeted compounds.

- Key Contrast : The TBS derivative’s pyridine-carboxylic acid backbone is more suited for metal coordination or catalysis than this imidazo-pyrazine analog .

Comparative Data Table

Research Findings and Trends

- Synthetic Utility : The TBS derivative’s bulkiness improves regioselectivity in reactions involving sensitive hydroxyl groups, whereas Boc-protected analogs prioritize amine stability .

- Availability : Commercial discontinuation of the TBS compound contrasts with the accessibility of 3-hydroxypicolinic acid and Boc derivatives, reflecting niche demand for specialized protective groups.

- Emerging Analogs : Boronic acid-containing pyridine derivatives (e.g., (6-(4-Boc-piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid) highlight divergent applications in cross-coupling reactions, unlike the TBS compound’s synthetic role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.